3-Tert-butyl-5-formylbenzoic acid
Description
3-Tert-butyl-5-formylbenzoic acid is a substituted benzoic acid derivative featuring a tert-butyl group at the 3-position and a formyl (aldehyde) group at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. Structural analogs (e.g., ) suggest roles in drug development, particularly as precursors for bioactive molecules .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-tert-butyl-5-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-5-8(7-13)4-9(6-10)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
WPELERACHDKGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-formylbenzoic acid typically involves the formylation of 3-tert-butylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of 3-tert-butyl-5-formylbenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-tert-butyl-5-formylbenzoic acid can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-tert-butyl-5-carboxybenzoic acid.
Reduction: 3-tert-butyl-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-tert-butyl-5-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups, making it a versatile building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, 3-tert-butyl-5-formylbenzoic acid can be used in the production of polymers, resins, and other materials. Its unique structural features may impart desirable properties to the final products, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-formylbenzoic acid largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular weights, and key functional groups of 3-tert-butyl-5-formylbenzoic acid with related compounds:
Key Observations :
- Electron Effects : The formyl group in the target compound is moderately electron-withdrawing, while the nitro group in tert-butyl 2-hydroxy-5-nitrobenzoate is strongly electron-withdrawing, increasing the acidity of the benzoic acid moiety compared to the formyl analog .
- Reactivity : The aldehyde group in 3-tert-butyl-5-formylbenzoic acid enables reactions like Schiff base formation, unlike the ester or nitro groups in analogs.
- Lipophilicity : The tert-butyl group in all compounds enhances lipid solubility, favoring bioavailability in biological systems .
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